

Independent Replication of Cevoglitazar Study Findings: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical findings for **Cevoglitazar**, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, with established alternative therapies. Due to the absence of publicly available independent replication studies for **Cevoglitazar**, this document summarizes key preclinical data for **Cevoglitazar** and contrasts it with both preclinical and clinical data for the PPAR γ agonist Pioglitazone, the PPAR γ agonist Fenofibrate, and the dual PPAR γ agonist Saroglitazar. This guide aims to offer an objective comparison of their performance based on available experimental data.

Data Presentation

The following tables summarize the quantitative data from preclinical and clinical studies for **Cevoglitazar** and its comparators, focusing on key metabolic parameters.

Table 1: Effects on Body Weight and Food Intake



Drug	Model	Dose	Duration	Change in Body Weight	Change in Food Intake	Referenc e
Cevoglitaz ar	ob/ob mice	0.5, 1, 2 mg/kg/day	18 days	↓ 5.8%, 10.9%, 12.9% respectivel	Sustained, dose- dependent reduction	[1][2]
Cynomolgu s monkeys	50, 500 μg/kg/day	4 weeks	Dose- dependent reduction	Lowered	[1]	
Pioglitazon e	Fatty Zucker rats	30 mg/kg/day	4 weeks	No significant reduction	Not reported	[3]
Fenofibrate	Fatty Zucker rats	150 mg/kg/day	4 weeks	Reduced BW gain	Independe nt of food intake	[3]
Saroglitaza r	-	-	-	-	-	-

Data for Saroglitazar on body weight and food intake from comparable preclinical models was not available in the provided search results.

Table 2: Effects on Glucose and Insulin Metabolism



Drug	Model/P opulatio n	Dose	Duratio n	Change in Plasma Glucose	Change in Plasma Insulin	Change in HbA1c	Referen ce
Cevoglita zar	ob/ob mice	0.5 mg/kg/da y	7 days	Normaliz ed	Normaliz ed	-	
Cynomol gus monkeys	500 μg/kg/da y	4 weeks	-	Reduced fasting plasma insulin	↓ 0.4%		-
Pioglitaz one	Fatty Zucker rats	30 mg/kg/da y	4 weeks	Improved glucose tolerance	-	-	
NASH patients with prediabet es or T2DM	45 mg/day	18 months	-	Improved insulin sensitivit y	-		
Saroglita zar	db/db mice	1 mg/kg	12 days	↓ (ED50: 0.19 mg/kg)	↓ 91%	-	
T2DM patients with diabetic dyslipide mia	4 mg/day	24 weeks	-	-	-		-

Table 3: Effects on Lipid Profile



Drug	Model/P opulatio n	Dose	Duratio n	Change in Triglyce rides	Change in Free Fatty Acids	Change in Hepatic Lipid	Referen ce
Cevoglita zar	ob/ob mice	0.5, 1, 2 mg/kg/da y	18 days	Dose- depende nt reduction	Dose- depende nt reduction	Reduced below baseline	
Pioglitaz one	Fatty Zucker rats	30 mg/kg/da y	4 weeks	-	-	Reduced accumula tion	
Fenofibra te	Fatty Zucker rats	150 mg/kg/da y	4 weeks	-	-	Reduced below baseline	
Type 2 Diabetes patients	200 mg/day	5 years	↓ 29% (at 4 months)	-	-		
Saroglita zar	db/db mice	3 mg/kg	12 days	↓ 54.9% (ED50: 0.05 mg/kg)	-	-	
T2DM patients with hypertrigl yceridemi a	4 mg/day	24 weeks	↓ 45%	-	-		
NAFLD/N ASH patients	4 mg/day	16 weeks	↓ 68.7 mg/dL	-	Reduced liver fat content	-	

Experimental Protocols



Cevoglitazar Preclinical Study in ob/ob Mice

- Animal Model: Leptin-deficient ob/ob mice.
- Treatment: Oral administration of **Cevoglitazar** at doses of 0.5, 1, or 2 mg/kg for 18 days.
- Measurements: Food intake and body weight were monitored throughout the study. Plasma levels of glucose, insulin, free fatty acids, and triglycerides were measured.

Cevoglitazar Preclinical Study in Cynomolgus Monkeys

- Animal Model: Obese and insulin-resistant cynomolgus monkeys.
- Treatment: Oral administration of Cevoglitazar at doses of 50 and 500 μg/kg for 4 weeks.
- Measurements: Food intake and body weight were monitored. Fasting plasma insulin and hemoglobin A1c levels were assessed.

Comparative Preclinical Study in Fatty Zucker Rats

- Animal Model: Fatty Zucker rats fed a fat-enriched diet (54% kcal fat) for 6 weeks.
- Treatment Groups:
 - Vehicle
 - Cevoglitazar (5 mg/kg)
 - Fenofibrate (150 mg/kg)
 - Pioglitazone (30 mg/kg)
- Duration: 4-week dosing period following a 2-week high-fat diet exposure.
- Measurements: Glucose tolerance, body weight gain, adiposity, intramyocellular lipids, and hepatic lipid concentration were assessed.

Saroglitazar Preclinical Study in db/db Mice



- Animal Model: db/db mice.
- Treatment: Saroglitazar administered for 12 days.
- Measurements: Serum glucose, triglycerides, free fatty acids, and insulin levels were measured. Oral glucose tolerance tests were performed.

Pioglitazone Clinical Trial in NASH

- Population: Patients with biopsy-proven nonalcoholic steatohepatitis (NASH) and either prediabetes or type 2 diabetes mellitus.
- Treatment: Randomized, controlled trial with patients receiving daily Pioglitazone (titrated to 45 mg) or placebo for 18 months.
- Primary Endpoint: Reduction of ≥2 points on the nonalcoholic fatty liver disease activity score without worsening of fibrosis.

Saroglitazar Clinical Trial in Diabetic Dyslipidemia (PRESS V)

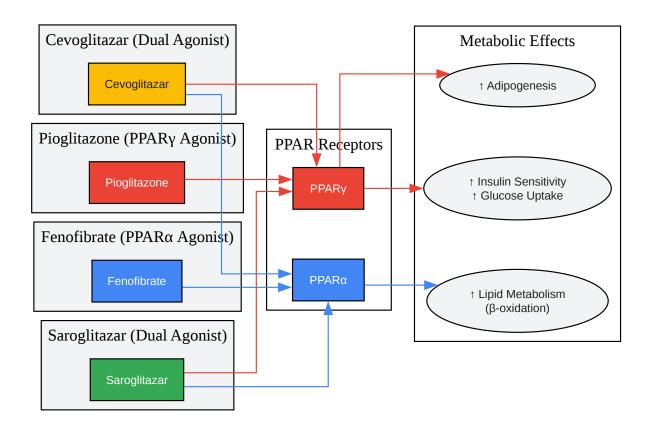
- Population: Patients with diabetic dyslipidemia.
- Treatment: Phase 3 clinical trial where patients received Saroglitazar 2 mg or 4 mg.
- Primary Endpoint: Change in triglyceride levels from baseline to week 24.

Saroglitazar Clinical Trial in NAFLD/NASH

- Population: Patients with NAFLD/NASH with baseline alanine aminotransferase (ALT) ≥ 50
 U/L.
- Treatment: Randomized, controlled, double-blind, phase 2 trial with patients receiving placebo or Saroglitazar at 1 mg, 2 mg, or 4 mg for 16 weeks.
- Primary Endpoint: Percentage change from baseline in ALT levels at week 16.

Mandatory Visualization

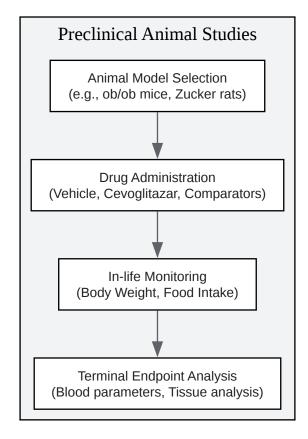


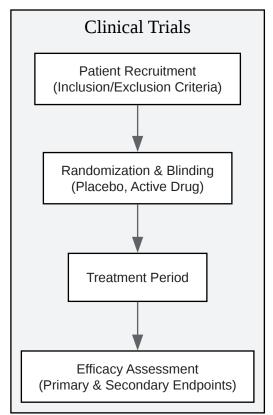


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Caption: Agonist activity on PPARa and PPARy receptors and downstream metabolic effects.







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Caption: Generalized workflow for preclinical and clinical evaluation of metabolic drugs.

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References

- 1. Cevoglitazar, a novel peroxisome proliferator-activated receptor-alpha/gamma dual agonist, potently reduces food intake and body weight in obese mice and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
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